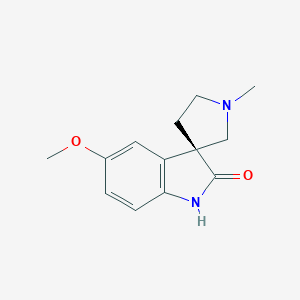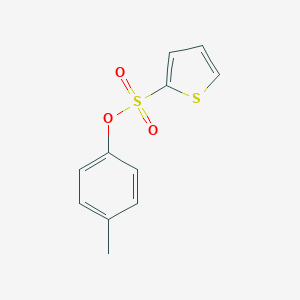
2-Thiophenesulfonic acid, 4-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenesulfonic acid, 4-methylphenyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of chemistry and biology. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the field.
作用機序
The mechanism of action of 2-Thiophenesulfonic acid, 4-methylphenyl ester is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species in the reaction mixture. It has been found to be highly reactive, making it a valuable tool in chemical reactions that require a strong nucleophile.
生化学的および生理学的効果
2-Thiophenesulfonic acid, 4-methylphenyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been found to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-Thiophenesulfonic acid, 4-methylphenyl ester is its high reactivity, which makes it a valuable tool in chemical reactions that require a strong nucleophile. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, its high reactivity can make it difficult to handle, requiring careful handling and storage.
将来の方向性
There are numerous future directions for research involving 2-Thiophenesulfonic acid, 4-methylphenyl ester. One area of interest is in the development of new synthetic methods for the compound, with a focus on optimizing reaction conditions to minimize side reactions and improve yields. Another area of interest is in the development of new applications for the compound, such as in the synthesis of new organic compounds or as a catalyst in new chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of biology.
合成法
The synthesis of 2-Thiophenesulfonic acid, 4-methylphenyl ester can be achieved through several methods, including the reaction of 4-methylphenol with thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and can be optimized by adjusting the reaction conditions such as temperature and reaction time.
科学的研究の応用
2-Thiophenesulfonic acid, 4-methylphenyl ester has found numerous applications in scientific research, including as a reagent in the synthesis of various organic compounds. It has also been used as a catalyst in a range of chemical reactions, including the synthesis of pyridines and pyrimidines. Additionally, it has been used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
88022-36-0 |
|---|---|
製品名 |
2-Thiophenesulfonic acid, 4-methylphenyl ester |
分子式 |
C11H10O3S2 |
分子量 |
254.3 g/mol |
IUPAC名 |
(4-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-4-6-10(7-5-9)14-16(12,13)11-3-2-8-15-11/h2-8H,1H3 |
InChIキー |
OHBAEDNNTJZQNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
正規SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



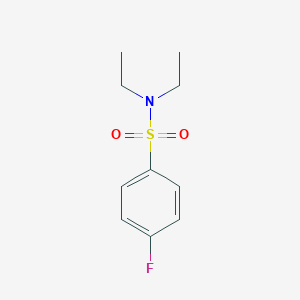

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
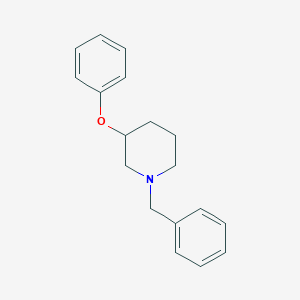
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)



![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
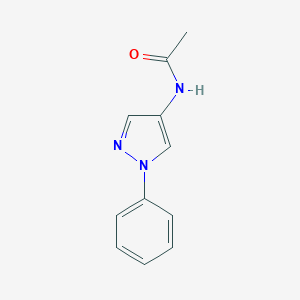
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)

